molecular formula C5H8N2O3 B11922075 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide

2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide

Cat. No.: B11922075
M. Wt: 144.13 g/mol
InChI Key: WHYSTIRJPPLNGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide typically involves the reaction of azetidinone derivatives with acetamide. One common method includes the condensation reaction between azetidinone and acetamide under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and solvent conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidinone derivatives, which may possess enhanced pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-2-oxoazetidin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-(3-hydroxy-2-oxoazetidin-1-yl)acetamide

InChI

InChI=1S/C5H8N2O3/c6-4(9)2-7-1-3(8)5(7)10/h3,8H,1-2H2,(H2,6,9)

InChI Key

WHYSTIRJPPLNGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1CC(=O)N)O

Origin of Product

United States

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